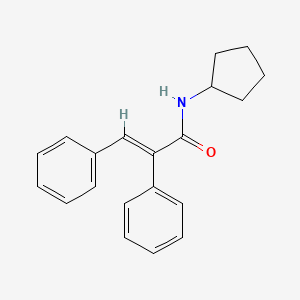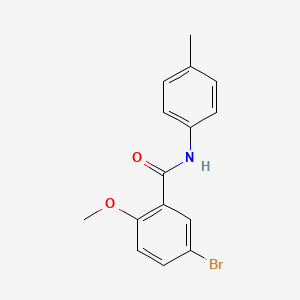
N-cyclopentyl-2,3-diphenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2,3-diphenylacrylamide (CPA) is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CPA is a derivative of diphenylacrylamide and is known for its unique chemical properties, which make it suitable for use in research applications.
作用机制
The mechanism of action of N-cyclopentyl-2,3-diphenylacrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, N-cyclopentyl-2,3-diphenylacrylamide may help to increase the levels of neurotransmitters in the brain, which can improve cognitive function. N-cyclopentyl-2,3-diphenylacrylamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
N-cyclopentyl-2,3-diphenylacrylamide has been shown to have several biochemical and physiological effects. In animal studies, N-cyclopentyl-2,3-diphenylacrylamide has been shown to improve cognitive function and memory retention. It has also been shown to reduce inflammation and oxidative stress, which are associated with several diseases, including Alzheimer's disease and cancer.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopentyl-2,3-diphenylacrylamide in lab experiments is its unique chemical properties, which make it suitable for a wide range of applications. N-cyclopentyl-2,3-diphenylacrylamide is also relatively easy to synthesize, and the yield and purity of the product can be easily controlled. However, one of the limitations of using N-cyclopentyl-2,3-diphenylacrylamide in lab experiments is its potential toxicity. N-cyclopentyl-2,3-diphenylacrylamide has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.
未来方向
There are several potential future directions for research involving N-cyclopentyl-2,3-diphenylacrylamide. One area of interest is the development of new drugs for the treatment of Alzheimer's disease. N-cyclopentyl-2,3-diphenylacrylamide has been shown to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for this disease. Another area of interest is the development of new catalysts for metal-catalyzed reactions. N-cyclopentyl-2,3-diphenylacrylamide has been used as a ligand in these reactions, and further research is needed to optimize its use in this application. Additionally, N-cyclopentyl-2,3-diphenylacrylamide may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to explore these potential applications.
合成方法
N-cyclopentyl-2,3-diphenylacrylamide is synthesized through the reaction of cyclopentylamine with 2,3-diphenylacryloyl chloride. The reaction takes place under basic conditions, and the product is obtained through column chromatography. The purity and yield of the product can be improved by recrystallization.
科学研究应用
N-cyclopentyl-2,3-diphenylacrylamide has been used in several scientific research studies due to its unique chemical properties. It has been used as a ligand in metal-catalyzed reactions, as a building block for the synthesis of novel organic compounds, and as a probe to study enzyme activity. N-cyclopentyl-2,3-diphenylacrylamide has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
(E)-N-cyclopentyl-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20(21-18-13-7-8-14-18)19(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-6,9-12,15,18H,7-8,13-14H2,(H,21,22)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVIFPLESEVOH-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-cyclopentyl-2,3-diphenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)

![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)


![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)